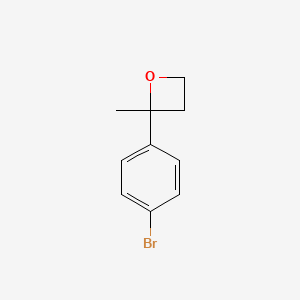

2-(4-Bromophenyl)-2-methyloxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(6-7-12-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGDAOQADCPNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1102376-56-6 | |

| Record name | 2-(4-bromophenyl)-2-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry Studies on 2 4 Bromophenyl 2 Methyloxetane and Analogous Oxetane Structures

Computational Analysis of Oxetane (B1205548) Ring Strain and Stability

The oxetane ring, a four-membered ether, possesses significant ring strain, a key determinant of its chemical reactivity. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. fiveable.melibretexts.org For the parent oxetane, the ring strain energy is approximately 106 kJ/mol. acs.orgresearchgate.netmdpi.com This value is slightly less than that of an oxirane but considerably higher than that of tetrahydrofuran (B95107) (THF), rendering oxetanes susceptible to ring-opening reactions. researchgate.net

Computational studies, including X-ray crystallography, have shown that unsubstituted oxetane is not perfectly planar, exhibiting a puckered conformation to alleviate some of the eclipsing interactions of the hydrogen atoms. acs.org The introduction of substituents, such as the 4-bromophenyl and methyl groups in 2-(4-bromophenyl)-2-methyloxetane, further influences the ring's conformation and stability. These substituents can increase unfavorable eclipsing interactions, leading to a more puckered ring structure. acs.org For instance, X-ray analysis of the biodegradable insecticide EDO, a substituted oxetane, revealed a puckering angle of 16°. acs.org

The stability of the oxetane ring is also highly dependent on its substitution pattern. It is a common misconception that oxetanes are universally unstable under acidic conditions. Theoretical and experimental evidence indicates that 3,3-disubstituted oxetanes exhibit enhanced stability. This is attributed to the steric hindrance provided by the substituents, which blocks the trajectory of external nucleophiles towards the C–O σ* antibonding orbital, a crucial step in acid-catalyzed ring-opening. nih.gov Conversely, the presence of an internal nucleophile, such as a hydroxyl or amine group, can facilitate ring-opening even in 3,3-disubstituted systems. nih.gov

| Feature | Description | Source |

| Ring Strain Energy | Approximately 106 kJ/mol for the parent oxetane ring. | acs.orgresearchgate.netmdpi.com |

| Conformation | Exhibits a puckered conformation to minimize eclipsing strain, which can be influenced by substituents. | acs.org |

| Substituent Effects | The substitution pattern significantly impacts stability; 3,3-disubstitution can enhance stability through steric shielding. | nih.gov |

Density Functional Theory (DFT) and Ab Initio Investigations of Reaction Mechanisms

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for elucidating the reaction mechanisms of oxetanes at the atomic level. These methods provide detailed information about the energies of reactants, products, transition states, and intermediates, offering a comprehensive understanding of reaction pathways.

Elucidation of Ring-Opening Mechanisms

DFT and ab initio calculations have been instrumental in understanding the mechanisms of oxetane ring-opening reactions. These reactions, often initiated by Lewis acids or electrophiles, proceed through the cleavage of one of the C-O bonds, relieving the inherent ring strain. nih.gov Computational studies have shown that the ring-opening of oxetanes generally requires a higher activation energy compared to oxiranes, making them comparatively more stable. researchgate.net This is because the oxetane ring exhibits slightly less strain in its transition state structure. researchgate.net

For substituted oxetanes like this compound, the regioselectivity of the ring-opening is a key aspect. The attack of a nucleophile can occur at either the C2 or C4 position. The presence of the electron-withdrawing 4-bromophenyl group and the electron-donating methyl group at the C2 position significantly influences the electronic distribution and steric accessibility of the ring carbons. Computational models can predict the preferred site of nucleophilic attack by calculating the activation barriers for both pathways.

Studies on analogous systems have shown that the mechanism can be highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in the presence of a Lewis acid, the oxygen atom is protonated or coordinated, which activates the ring for nucleophilic attack. DFT calculations can model these interactions and determine the most likely reaction pathway.

Studies on Polymerization Pathways and Activation Energies

Cationic ring-opening polymerization (CROP) is a primary application of oxetane monomers. uni-muenchen.de DFT and ab initio methods have been extensively used to investigate the mechanism of this process. rsc.orgrsc.org The polymerization is typically initiated by an acid, which protonates the oxygen atom of the oxetane ring, forming an oxonium ion. rsc.orgrsc.org

Computational studies using methods like B3LYP and MP2 have shown that the polymerization proceeds via the continuous attack of the oxygen atom of a neutral oxetane monomer on an alpha-carbon of the protonated oxetane cation. rsc.orgrsc.org The activation energy for the initial step of polymerization is generally very low, indicating that once initiated, the polymerization can proceed readily. rsc.orgrsc.org

The activation energies for the propagation steps have also been calculated. For unsubstituted oxetane, the activation energy for the ring expansion from an epoxide to an oxetane was computationally modeled to be 13–17 kcal·mol⁻¹, while the subsequent ring expansion from oxetane to a tetrahydrofuran (THF) ring has a higher barrier of 25 kcal·mol⁻¹. acs.org

Solvent effects on the polymerization process have also been explored using computational models like the self-consistent reaction field (SCRF) theory. These studies indicate that solvents can influence the system's energy and balance the activation energy of each step in the polymerization reaction. rsc.orgresearchgate.net

| Polymerization Step | Calculated Activation Energy (kcal/mol) | Computational Method | Source |

| Epoxide to Oxetane | 13–17 | MP2 | acs.org |

| Oxetane to THF | 25 | MP2 | acs.org |

| THF to THP | 38 | MP2 | acs.org |

Conformational Analysis and Energetics

The conformational landscape of substituted oxetanes is crucial for understanding their reactivity and interactions with biological targets. Computational methods are employed to determine the relative energies of different conformers and the energy barriers for their interconversion.

For this compound, the puckered oxetane ring can exist in different conformations. The orientation of the bulky 4-bromophenyl group and the methyl group relative to the ring will dictate the most stable conformer. Conformational analysis using semi-empirical methods like AM1 has been applied to study the spatial arrangement of analogous chalcones. nih.gov

In a related study on 2-halocyclooctanones, theoretical calculations were used to identify the most stable conformations, which were found to be derived from the chair-boat conformation of the parent cyclooctanone. researchgate.net The preference for a pseudo-equatorial or pseudo-axial conformer was dependent on the halogen and the polarity of the solvent. researchgate.net Similar principles would apply to the conformational analysis of this compound, where the interplay of steric and electronic effects determines the preferred geometry.

Molecular Dynamics Simulations in Oxetane Chemistry

In drug discovery, MD simulations have been used to understand how the inclusion of an oxetane ring affects the properties of a drug candidate. acs.org For example, MD simulations were part of a study that proposed a mechanism for the unique activity of a priming ketosynthase involved in daunorubicin (B1662515) biosynthesis, where an oxetane-based probe was utilized. acs.org

MD simulations can also be employed to study the polymerization process, providing insights into chain dynamics and the role of the solvent in the reaction. In the context of energetic materials, MD simulations could be used to predict the decomposition pathways of oxetane-based polymers. dtic.mil

Computational Prediction of Reactivity Patterns and Selectivity

Computational chemistry plays a vital role in predicting the reactivity patterns and selectivity of reactions involving oxetanes. By calculating various molecular properties, it is possible to anticipate how a molecule like this compound will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate and accept electrons, respectively. nih.govmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. MEP surfaces visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, an MEP map would reveal the electrophilic character of the ring carbons and the nucleophilic nature of the oxygen atom, guiding predictions about its reactivity towards different reagents.

Computational studies on related bromo- and fluoro-substituted aromatic compounds have demonstrated the utility of these methods in predicting reactivity. mdpi.com For instance, in a study on 2-bromo-4-chlorophenyl-2-bromobutyrate derivatives, DFT calculations were used to determine that the derivative with the smallest HOMO-LUMO gap was the most reactive. mdpi.com These computational approaches can be directly applied to this compound to predict its reactivity in various transformations, such as substitution reactions at the bromine atom or ring-opening reactions.

| Computational Tool | Application in Predicting Reactivity | Source |

| Frontier Molecular Orbital (FMO) Theory | Predicts kinetic stability and reactivity based on the HOMO-LUMO energy gap. | nih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) Maps | Identifies nucleophilic and electrophilic sites within the molecule to predict reaction pathways. | mdpi.com |

Applications in Organic Synthesis and Materials Science

2-(4-Bromophenyl)-2-methyloxetane as a Synthetic Intermediate

The reactivity of the strained oxetane (B1205548) ring, coupled with the versatility of the carbon-bromine bond, makes this compound a powerful tool for synthetic chemists.

Precursor for Functionalized Small Molecules

The bromophenyl moiety of this compound serves as a handle for a wide array of chemical transformations, enabling the synthesis of diverse functionalized small molecules. The presence of the bromine atom allows for various transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to a broad spectrum of derivatives. For instance, the bromine can be substituted with different functional groups, which is a key step in creating new molecular entities. digitellinc.comenamine.net

The oxetane ring itself can undergo ring-opening reactions under specific conditions, providing access to another layer of molecular diversity. These reactions can be initiated by various reagents, leading to the formation of acyclic compounds with defined stereochemistry. The stability of the oxetane unit to many reaction conditions allows for modifications at the bromophenyl group while keeping the four-membered ring intact for subsequent transformations. chemrxiv.org

The strategic combination of reactions at both the bromophenyl group and the oxetane ring allows for the construction of a vast chemical space from a single starting material. This makes this compound a valuable precursor in medicinal chemistry and drug discovery programs, where the exploration of novel chemical structures is paramount. digitellinc.comenamine.net The oxetane moiety is known to often improve physicochemical properties such as solubility and metabolic stability in drug candidates. enamine.netacs.org

Building Block for Complex Chemical Architectures

Beyond its role as a precursor, this compound functions as a rigid and three-dimensional building block for the construction of more complex molecular architectures. digitellinc.comacs.org The defined geometry of the oxetane ring can be used to control the spatial arrangement of substituents, which is crucial in the design of molecules with specific biological activities or material properties. mdpi.comnih.gov

Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of polymers and materials with tailored properties. The bromophenyl group can be used as a point of attachment for polymerization, while the oxetane ring can be preserved as a latent reactive group for post-polymerization modifications. This dual functionality opens up possibilities for the design of advanced materials with unique characteristics.

Oxetane Scaffolds in Polymer Chemistry

The strained four-membered ring of oxetanes makes them attractive monomers for ring-opening polymerization, leading to the formation of polyethers and other polymer structures.

Monomers for Polyether and Polycarbonate Synthesis

Oxetane derivatives are valuable monomers for the synthesis of polyethers through cationic ring-opening polymerization. wikipedia.orgmdpi.com This process is driven by the relief of ring strain and can be initiated by various cationic species. wikipedia.orgrsc.org The properties of the resulting polyethers can be tuned by the nature of the substituents on the oxetane ring. wikipedia.org For example, the incorporation of different functional groups can influence the polymer's crystallinity, melting temperature, and solubility. wikipedia.org

More recently, the copolymerization of oxetanes with carbon dioxide has emerged as a promising route for the synthesis of aliphatic polycarbonates. rsc.orgnih.gov This process offers a sustainable pathway to valuable polymeric materials by utilizing CO2 as a C1 source. rsc.org The reaction is typically catalyzed by transition metal complexes and can lead to the formation of polymers with alternating carbonate and ether linkages. rsc.org The development of efficient catalytic systems for this transformation is an active area of research. rsc.orgrsc.org

| Polymer Type | Monomer(s) | Polymerization Method | Key Features |

| Polyether | Oxetane Derivatives | Cationic Ring-Opening Polymerization | Tunable properties based on substituents. wikipedia.org |

| Polycarbonate | Oxetane Derivatives + CO2 | Transition Metal-Catalyzed Copolymerization | Sustainable route to polycarbonates. rsc.orgrsc.org |

Applications in UV Cationic Polymerization

Oxetane monomers are highly reactive in photoinitiated cationic polymerization, making them suitable for applications in UV curing technologies. radtech.orgtoagosei.co.jp This process involves the use of a photoinitiator that generates a cationic species upon exposure to UV light, which then initiates the ring-opening polymerization of the oxetane monomers. radtech.orggoogle.com

UV cationic polymerization of oxetanes offers several advantages, including high curing speeds, low energy consumption, and the absence of volatile organic compounds (VOCs). radtech.org These features make it an attractive technology for various industrial applications, such as coatings, adhesives, and inks. radtech.org The properties of the cured material can be controlled by the choice of oxetane monomers and the formulation of the photocurable resin. toagosei.co.jp For instance, the use of multifunctional oxetanes can lead to the formation of highly cross-linked networks with excellent thermal and mechanical properties. radtech.org

Conceptual Applications in Chemical Space Exploration: Oxetane Scaffolds as Design Elements

The unique properties of the oxetane ring have led to its emergence as a valuable design element in chemical space exploration, particularly in the context of drug discovery. digitellinc.commdpi.comnih.gov The introduction of an oxetane moiety into a molecule can significantly alter its physicochemical properties, offering a powerful tool for lead optimization. nih.govacs.org

One of the key advantages of using oxetane scaffolds is their ability to increase the three-dimensionality of a molecule while maintaining a low molecular weight. digitellinc.comnih.gov This is highly desirable in modern drug design, as increased sp3 character is often associated with improved clinical success rates. The polar nature of the oxetane ring can also enhance aqueous solubility and act as a hydrogen bond acceptor, which can be beneficial for improving the pharmacokinetic profile of a drug candidate. enamine.netmdpi.com

Furthermore, the oxetane unit can serve as a non-classical isostere for other functional groups, such as carbonyls and gem-dimethyl groups. acs.orgmdpi.com This allows medicinal chemists to fine-tune the properties of a molecule by replacing these groups with an oxetane, potentially leading to improved metabolic stability and reduced off-target effects. enamine.net The exploration of oxetane-containing chemical space continues to be an active area of research, with the potential to unlock novel therapeutic agents. digitellinc.comnih.gov

Strategies for Modulating Molecular Properties through Oxetane Incorporation

The introduction of an oxetane ring, such as in this compound, into a larger molecular scaffold is a recognized strategy for enhancing key physicochemical properties. nih.govresearchgate.netnih.gov This is largely attributed to the oxetane's inherent characteristics: it is a small, polar, and three-dimensional motif. nih.govnih.govacs.org These features can be leveraged to improve aqueous solubility, metabolic stability, and lipophilicity, which are critical parameters in drug discovery and the design of functional materials. researchgate.netnih.govnih.gov

Research findings indicate that the incorporation of an oxetane can lead to significant improvements in a compound's profile:

Aqueous Solubility: The polarity imparted by the ether oxygen in the strained ring can enhance a molecule's interaction with water, thereby increasing its aqueous solubility. nih.govnih.govacs.org This is a crucial factor for improving the bioavailability of drug candidates. researchgate.netresearchgate.net

Lipophilicity (LogD/LogP): Compared to more lipophilic groups like a gem-dimethyl group, the oxetane moiety can decrease a compound's lipophilicity. nih.govnih.gov Matched molecular pair analysis has demonstrated that replacing groups such as methylene, gem-dimethyl, or cyclobutyl with an oxetane can lead to a significant decrease in the measured experimental logD (elogD). nih.gov This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net

Metabolic Stability: Oxetanes can be used to block metabolically weak spots within a molecule. nih.govacs.org For instance, replacing a metabolically labile group with the more robust oxetane ring can prevent enzymatic degradation, thereby increasing the compound's half-life. nih.govenamine.net Studies have shown that progressing from carbocyclic rings to oxetane rings can improve metabolic stability in human liver microsomes (HLM). acs.org

Molecular Conformation and Three-Dimensionality: The defined, non-planar geometry of the oxetane ring increases the sp³ character and three-dimensionality of a molecule. nih.govnih.gov This increased "non-flatness" is often associated with higher target selectivity and improved pharmacokinetic profiles in clinical candidates. nih.gov

Modulation of Basicity: The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov When placed near a basic functional group, such as an amine, the oxetane can significantly reduce its pKₐ, making it less basic. nih.govacs.org This can be advantageous in mitigating issues related to basicity in drug compounds. acs.org

The following table summarizes the general effects of incorporating an oxetane moiety on key molecular properties, which can be extrapolated to the use of this compound.

| Property | Effect of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Increased | Introduction of a polar ether group. nih.govnih.govacs.org |

| Lipophilicity (LogD) | Decreased | The polar nature of the oxetane reduces overall lipophilicity compared to hydrocarbon isosteres. nih.govenamine.net |

| Metabolic Stability | Increased | Can replace metabolically vulnerable groups, acting as a metabolic shield. nih.govacs.orgnih.gov |

| Three-Dimensionality (Fsp³) | Increased | The non-planar, sp³-rich ring introduces conformational rigidity and shape. nih.govnih.gov |

| Basicity of Proximal Amines | Decreased | Strong inductive electron-withdrawing effect from the oxetane oxygen. nih.govacs.org |

Isosteric Replacements in Molecular Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane ring has emerged as a valuable and modern isostere for several common functionalities, most notably gem-dimethyl and carbonyl groups. nih.govacs.orgenamine.net The compound this compound can be viewed as an isosteric replacement for related structures containing these groups.

Replacement for gem-Dimethyl Groups:

Pioneering work demonstrated that oxetanes can effectively serve as surrogates for gem-dimethyl groups. nih.govacs.org This replacement offers the advantage of blocking metabolic oxidation at a susceptible C-H bond, a common issue with gem-dimethyl groups, without the associated penalty of increased lipophilicity. nih.govacs.orgnih.gov In the context of this compound, it can be considered a less lipophilic and more metabolically robust analog of a compound containing a 2-(4-bromophenyl)-2,2-dimethylpropyl moiety. enamine.net

Replacement for Carbonyl Groups:

The oxetane ring also serves as a compelling isostere for a carbonyl group. nih.govnih.gov This is due to similarities in their dipole moments, lone pair orientations, and ability to act as hydrogen bond acceptors. acs.org However, oxetanes are generally more stable towards enzymatic reduction or attack by nucleophiles compared to ketones. acs.org For example, 3,3-diaryloxetanes have been investigated as replacements for benzophenones. nih.gov By extension, this compound could be employed as a stable, more three-dimensional replacement for a ketone like 1-(4-bromophenyl)ethan-1-one, where the oxetane structure mimics the carbonyl functionality while improving metabolic stability. acs.orgnih.gov

The table below provides a comparative analysis of the properties of this compound versus its gem-dimethyl and carbonyl isosteres, based on established principles.

| Feature | This compound | Isosteric Group (Example) | Key Property Differences |

| Metabolic Stability | Generally high | gem-Dimethyl: Susceptible to C-H oxidation. | Oxetane blocks a common site of metabolism. nih.govacs.org |

| Lipophilicity | Lower | gem-Dimethyl: Higher | The polar oxygen atom in the oxetane reduces lipophilicity. nih.govnih.gov |

| Solubility | Higher | gem-Dimethyl: Lower | Increased polarity enhances aqueous solubility. nih.govnih.govacs.org |

| Chemical Stability | High (especially to reduction) | Carbonyl (Ketone): Susceptible to nucleophilic attack and reduction. | Oxetane ring is more resistant to common metabolic and chemical transformations. acs.org |

| Three-Dimensionality | High (sp³ rich) | Carbonyl (Ketone): Planar (sp² center) | Oxetane introduces a defined, non-planar geometry. nih.govacs.org |

By strategically employing this compound, chemists can access novel chemical space and fine-tune molecular properties to overcome common challenges in drug design and materials development. nih.govresearchgate.net

Future Research Directions for Aryl Substituted Oxetanes

Development of Novel and Sustainable Synthetic Routes

While general methods for oxetane (B1205548) synthesis exist, the development of novel, efficient, and sustainable routes to specific derivatives like 2-(4-Bromophenyl)-2-methyloxetane remains a key area for future research. A primary focus should be on adapting and refining existing methodologies to enhance yield, selectivity, and environmental compatibility.

One of the most prominent methods for synthesizing oxetanes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. chemrxiv.orgmagtech.com.cn Traditionally, this reaction has required high-energy UV light, which can limit its applicability and scalability. researchgate.net A significant advancement has been the development of visible-light-mediated Paternò-Büchi reactions that utilize photocatalysts, offering a safer and more energy-efficient alternative. researchgate.net Future research could focus on applying these visible-light-driven methods to the synthesis of This compound , potentially from 4-bromoacetophenone and a suitable isobutylene (B52900) equivalent.

Beyond photochemical methods, other synthetic strategies warrant investigation. These include intramolecular cyclization reactions, which are a cornerstone of oxetane synthesis. acs.org However, the formation of the strained four-membered ring can be kinetically challenging. acs.org Research into more effective leaving groups and reaction conditions for the cyclization of a precursor diol, such as a suitably substituted 1-phenyl-2-methylpropane-1,3-diol, could lead to a more robust synthesis of the target compound. Furthermore, exploring ring-expansion reactions of corresponding epoxides presents another viable, though less direct, synthetic avenue. beilstein-journals.org

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Starting Materials for this compound |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. chemrxiv.org | 4-Bromoacetophenone and Isobutylene |

| Intramolecular Cyclization | Ring closure of a 1,3-halohydrin or a diol derivative. acs.org | 3-Halo-1-(4-bromophenyl)-2-methylpropan-1-ol |

| Epoxide Ring Expansion | Rearrangement of a substituted epoxide to form the oxetane ring. beilstein-journals.org | 2-(4-Bromophenyl)-2-methyl-3-vinyloxirane |

Exploration of Undiscovered Reactivity Modes

The reactivity of the oxetane ring is largely dictated by its ring strain, which facilitates ring-opening reactions. nih.gov However, the full scope of reactivity for 2-aryl-substituted oxetanes, including This compound , is far from being fully understood. Future research should aim to uncover and harness novel reactivity patterns.

A promising area of exploration is the use of Lewis acids to promote ring-opening reactions. The activation of the oxetane oxygen by a Lewis acid can facilitate nucleophilic attack, leading to a variety of functionalized products. researchgate.net Investigating the regioselectivity of such openings for an unsymmetrically substituted oxetane like This compound could provide valuable insights into the electronic and steric effects of the aryl and methyl substituents.

Furthermore, recent advancements in cross-electrophile coupling reactions offer exciting possibilities. A stereoconvergent cross-electrophile coupling of 2-aryloxetanes with aryl and vinyl halides has been developed, providing access to complex γ,γ-disubstituted alcohols. rsc.org Applying this methodology to This compound could yield a diverse library of chiral alcohols with potential applications in medicinal chemistry. The bromophenyl moiety also presents a handle for further transformations, such as cross-coupling reactions, which could be explored in tandem with the oxetane ring's reactivity.

Advanced Computational Studies for Mechanistic Elucidation

Computational chemistry provides a powerful tool to understand and predict the behavior of chemical systems. For aryl-substituted oxetanes, advanced computational studies can offer profound insights into reaction mechanisms, stability, and reactivity, guiding future experimental work.

Density Functional Theory (DFT) and other ab initio methods have been successfully employed to study the ring-opening polymerization of oxetane cations and the mechanism of the Paternò-Büchi reaction. chemrxiv.orgmagtech.com.cnrsc.org Similar computational approaches should be directed towards This compound . Such studies could elucidate the transition states and intermediates involved in its synthesis and subsequent reactions, explaining observed regio- and stereoselectivities. nih.gov For instance, computational modeling could predict the most stable conformation of the oxetane ring and the preferred sites of nucleophilic or electrophilic attack.

Moreover, theoretical calculations can be used to probe the electronic properties of the molecule, including the influence of the bromophenyl group on the oxetane ring's reactivity. Understanding the interplay between the aryl substituent and the strained ring through computational analysis will be crucial for designing new reactions and applications for this class of compounds.

Design of Next-Generation Oxetane-Based Building Blocks for Diverse Chemical Applications

The incorporation of oxetane motifs into larger molecules, particularly pharmaceuticals, has been shown to improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity. nih.govacs.orgacs.org Oxetanes are increasingly recognized as valuable bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups. nih.govnih.gov This opens up a vast design space for next-generation building blocks derived from aryl-substituted oxetanes.

Future research should focus on leveraging This compound as a scaffold for creating novel chemical entities. The presence of the bromine atom is particularly advantageous, as it serves as a versatile handle for a wide range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This would allow for the facile introduction of diverse aryl, alkyl, and amino groups, leading to a library of novel 2-aryl-2-methyloxetane derivatives.

The design of such building blocks should be guided by the principles of medicinal chemistry, aiming to create fragments that can be readily incorporated into drug discovery programs. nih.govrsc.orgrsc.org The rigid, three-dimensional structure of the oxetane ring can be exploited to control the conformation of bioactive molecules, potentially leading to enhanced target affinity and selectivity. pharmablock.com The development of synthetic routes that allow for the stereocontrolled synthesis of these building blocks will be of paramount importance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Bromophenyl)-2-methyloxetane?

- Methodological Answer : The oxetane ring can be synthesized via ring-closing strategies, such as nucleophilic substitution or cyclization reactions. For example, analogous benzoxazine derivatives are synthesized by reacting phenols with amines/amides under controlled conditions . For this compound, a plausible route involves the reaction of 4-bromophenyl precursors with epoxide derivatives, followed by acid-catalyzed cyclization. Key parameters include temperature control (e.g., 80–120°C) and the use of catalysts like BF₃·OEt₂ to enhance yield.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : For structural confirmation (¹H/¹³C NMR to identify methyl and bromophenyl groups).

- X-ray Crystallography : To resolve stereochemistry and confirm crystal packing (using SHELX programs for refinement) .

- Thermal Analysis (DSC/TGA) : To assess decomposition temperatures and phase transitions (e.g., melting points observed between 150–200°C in related bromophenyl compounds) .

Q. How can researchers ensure purity of this compound during synthesis?

- Methodological Answer : Purity is achieved through:

- Chromatographic Methods : Column chromatography (silica gel, eluent: hexane/ethyl acetate mixtures) or HPLC (C18 columns, acetonitrile/water mobile phase).

- Recrystallization : Using solvents like ethanol or dichloromethane to remove impurities.

- Spectroscopic Validation : Cross-referencing UV-Vis and FTIR data with literature to detect contaminants .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition of this compound during synthesis?

- Methodological Answer : Decomposition pathways (e.g., ring-opening or bromine displacement) are minimized by:

- Inert Atmosphere : Using nitrogen/argon to prevent oxidation.

- Low-Temperature Catalysis : Employing Lewis acids (e.g., ZnCl₂) at ≤80°C to stabilize intermediates.

- Kinetic Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : To calculate activation energies and identify reactive sites (e.g., oxetane ring strain).

- Molecular Dynamics (MD) Simulations : To model solvent effects and transition states in SN2 reactions.

- Docking Studies : For biological applications, predicting interactions with enzymatic targets (e.g., cytochrome P450) .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity or impurities. Solutions include:

- Standardized Protocols : Measuring solubility in DMSO, ethanol, and water at 25°C using UV-Vis calibration curves.

- High-Throughput Screening : Automated solubility assays with dynamic light scattering (DLS) to detect aggregates.

- Cross-Validation : Comparing results with structurally similar compounds (e.g., 2-(4-Bromophenyl)-7-chloro-benzoxazinone) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like kinases or proteases using fluorescence-based substrates.

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How can the electronic properties of this compound be leveraged for optoelectronic applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.